PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
Overview
Description
Phosphatidylinositol 3-monophosphate (PI3P) is a lipid, found abundantly in eukaryotic cells. It is also present at low level in mammalian cells.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 (1,2-dioctanoyl) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and DAG stereochemistry as the natural compound. PtdIns-(3)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphatidyl inositol (PI)-specific kinases.
Mechanism of Action
Target of Action
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt), also known as disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signaling pathways where it plays a critical role in the generation and transmission of cellular signals .
Mode of Action
The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by getting phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) .
Biochemical Pathways
The biochemical pathways affected by this compound are intricate and involve a signal transduction cascade. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG, which are key second messengers in this cascade .
Pharmacokinetics
The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the generation and transmission of cellular signals . This is achieved through the production of key second messengers in the signal transduction cascade, namely IP3 and DAG .
Biochemical Analysis
Biochemical Properties
“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in intricate biochemical signal transduction cascades . It is phosphorylated to mono-, di-, and triphosphates . The hydrolysis of this compound by phosphoinositide-specific phospholipase C generates inositol triphosphate and diacylglycerol, which are key second messengers .
Cellular Effects
“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The phosphorylation of this compound initiates an intricate signaling cascade that is at the forefront of scientific research .
Molecular Mechanism
The molecular mechanism of action of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” and any effects on its activity or function are important . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYGAGOHASJWLC-ACHOKTOGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46Na2O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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